

# Use of (Tetrahydrofuran-3-yl)methanol as a building block in medicinal chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

Cat. No.: B103548

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## Application Notes: (Tetrahydrofuran-3-yl)methanol in Medicinal Chemistry

### Introduction

**(Tetrahydrofuran-3-yl)methanol** is a valuable heterocyclic building block in medicinal chemistry. Its saturated, non-planar tetrahydrofuran (THF) ring offers a desirable scaffold to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing a hydroxyl group as a handle for further synthetic modifications. The THF moiety can serve as a bioisosteric replacement for other groups, such as phenyl rings, to modulate a molecule's biological activity and pharmacokinetic profile.

### Key Applications

The **(Tetrahydrofuran-3-yl)methanol** building block and its isomers have been successfully incorporated into a range of biologically active molecules, demonstrating their utility in drug discovery across various therapeutic areas.

- **Kinase Inhibitors:** The tetrahydrofuran motif is utilized in the design of potent and selective kinase inhibitors. For instance, a series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones have been developed as novel and selective inhibitors of Activated Cdc42-associated kinase 1 (ACK1).<sup>[1][2][3]</sup> One of the most promising compounds from this series, 10zi, demonstrated high potency against ACK1 kinase with an IC<sub>50</sub> of 2.1 nM.<sup>[1][3]</sup>

The incorporation of the tetrahydrofuran moiety was guided by structure-based drug design to optimize interactions within the ATP-binding pocket of the kinase.[\[1\]](#)

- Antiviral Agents: **(Tetrahydrofuran-3-yl)methanol** is a key intermediate in the synthesis of antiviral drugs. It is a precursor for the side chain of Penciclovir, a guanine analogue used for the treatment of herpesvirus infections. The THF ring in these nucleoside analogues mimics the deoxyribose sugar of natural nucleosides.
- Central Nervous System (CNS) Agents: The favorable physicochemical properties imparted by the tetrahydrofuran ring, such as increased solubility and the potential to cross the blood-brain barrier, make it an attractive scaffold for the development of drugs targeting the CNS. Novel tetracyclic tetrahydrofuran derivatives have been evaluated for their potential as broad-spectrum psychotropic agents.[\[4\]](#)
- Bioisosteric Replacement: In drug design, the replacement of a chemical group with another that has similar physical or chemical properties is a common strategy to optimize lead compounds. The tetrahydrofuran ring can act as a non-classical bioisostere for a phenyl group, offering a three-dimensional scaffold that can improve metabolic stability and solubility while maintaining or improving biological activity.

## Data Presentation

The following table summarizes the in vitro activity and pharmacokinetic properties of a potent ACK1 inhibitor incorporating a tetrahydrofuran-methanol derivative.

Compound	Target Kinase	IC50 (nM)	SRC Kinase IC50 (nM)	Oral Bioavailability (F%) in Rats (10 mg/kg)
10zi	ACK1	2.1	218.7	19.8%

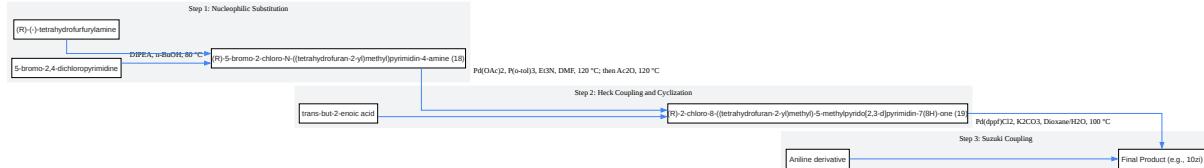
Data sourced from Li, Q., et al. (2023). J Med Chem.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

# Protocol 1: Synthesis of a (Tetrahydrofuran-2-yl)methyl-substituted Pyrido[2,3-d]pyrimidin-7-one as an ACK1 Kinase Inhibitor

This protocol describes a representative synthesis for the incorporation of a tetrahydrofuran-methanol derivative into a pyrido[2,3-d]pyrimidin-7-one core, based on the synthesis of the potent ACK1 inhibitor 10zi.[\[1\]](#)

## General Workflow for the Synthesis of ACK1 Inhibitor 10zi



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Caption: Synthetic workflow for an ACK1 inhibitor.

## Materials:

- 5-bromo-2,4-dichloropyrimidine

- (R)-(-)-tetrahydrofurfurylamine
- Diisopropylethylamine (DIPEA)
- n-Butanol (n-BuOH)
- trans-but-2-enoic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Tri(o-tolyl)phosphine (P(o-tol)<sub>3</sub>)
- Triethylamine (Et<sub>3</sub>N)
- N,N-Dimethylformamide (DMF)
- Acetic anhydride (Ac<sub>2</sub>O)
- Appropriately substituted aniline boronic acid or ester
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane
- Water
- Standard laboratory glassware and purification equipment (silica gel chromatography)

**Procedure:**

Step 1: Synthesis of (R)-5-bromo-2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine (18)

- To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in n-butanol, add diisopropylethylamine (1.5 eq).
- Add (R)-(-)-tetrahydrofurfurylamine (1.1 eq) dropwise to the mixture at room temperature.

- Heat the reaction mixture to 80 °C and stir for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford compound 18.

Step 2: Synthesis of (R)-2-chloro-8-((tetrahydrofuran-2-yl)methyl)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (19)

- To a solution of compound 18 (1.0 eq) in DMF, add trans-but-2-enoic acid (1.2 eq), tri(o-tolyl)phosphine (0.2 eq), palladium(II) acetate (0.1 eq), and triethylamine (3.0 eq).
- Heat the mixture to 120 °C and stir for 12 hours under an inert atmosphere.
- After cooling to room temperature, add acetic anhydride (5.0 eq) and heat the mixture to 120 °C for an additional 2 hours.
- Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by silica gel chromatography to yield compound 19.

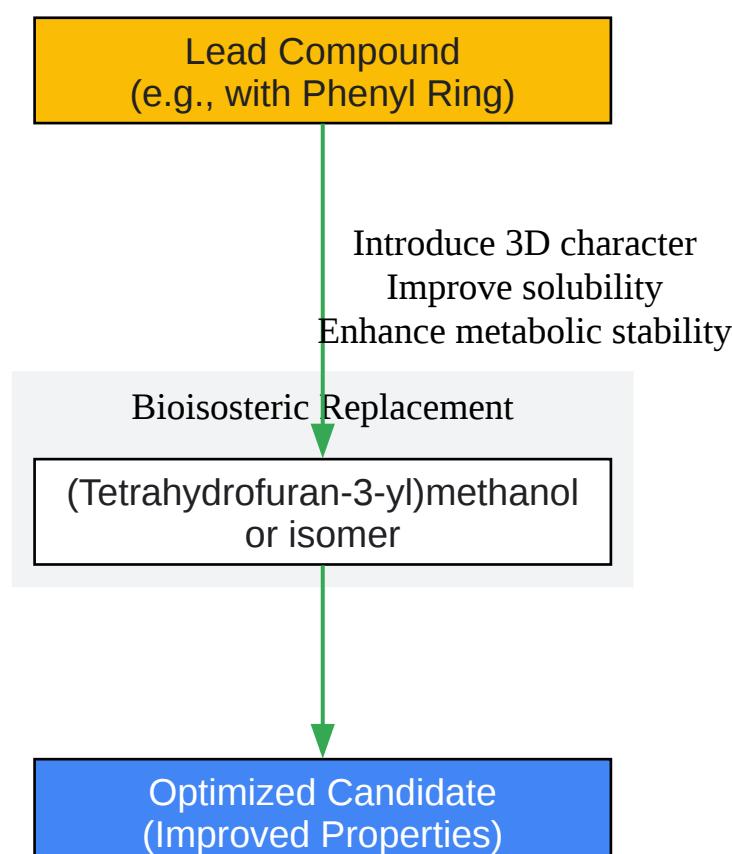
Step 3: Synthesis of the Final ACK1 Inhibitor (e.g., 10zi)

- In a reaction vessel, combine compound 19 (1.0 eq), the corresponding aniline boronic acid or ester (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq), and potassium carbonate (2.0 eq).
- Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 100 °C and stir for 6 hours under an inert atmosphere.
- After cooling, dilute the mixture with water and extract with ethyl acetate.

- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain the final pure compound.

## Signaling Pathway and Logic Diagrams

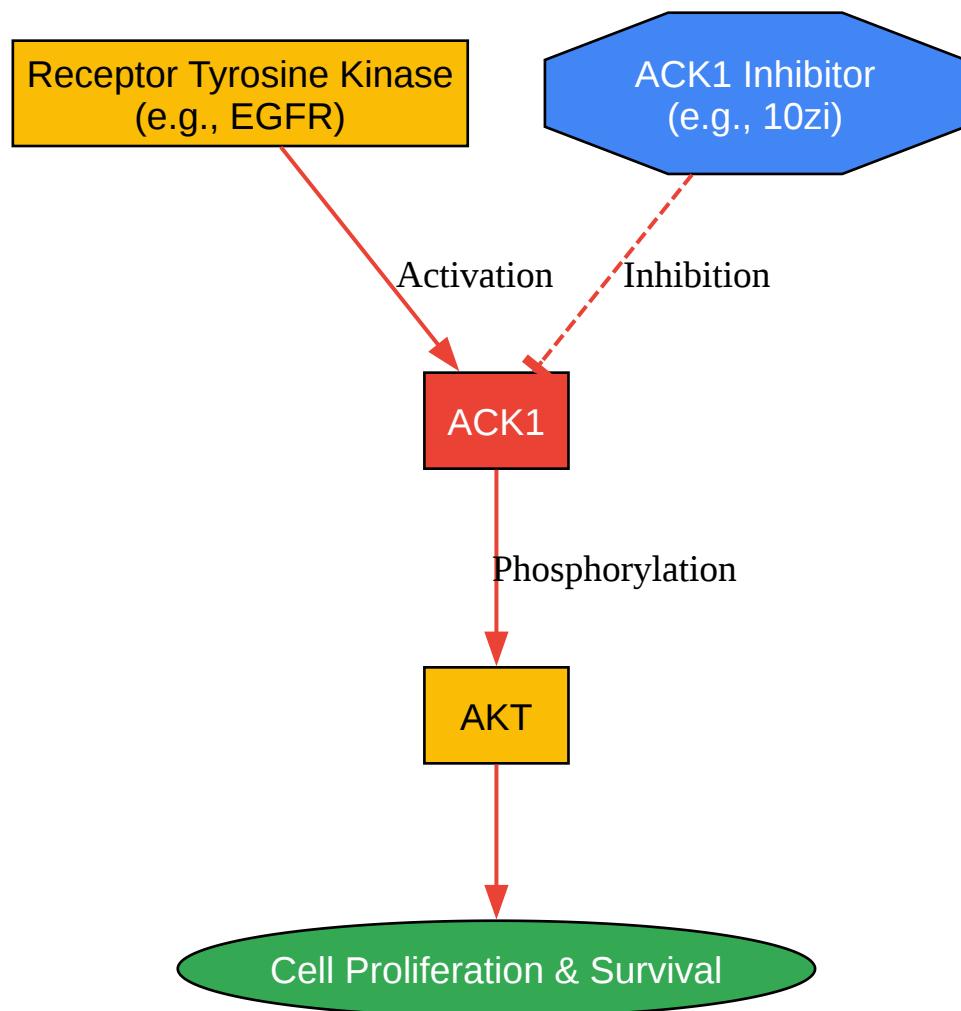
Diagram 1: General Strategy for Bioisosteric Replacement



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Caption: Bioisosteric replacement strategy.

Diagram 2: ACK1 Signaling Pathway Inhibition

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Caption: Inhibition of the ACK1 signaling pathway.

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## References

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- 3. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Use of (Tetrahydrofuran-3-yl)methanol as a building block in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103548#use-of-tetrahydrofuran-3-yl-methanol-as-a-building-block-in-medicinal-chemistry]

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